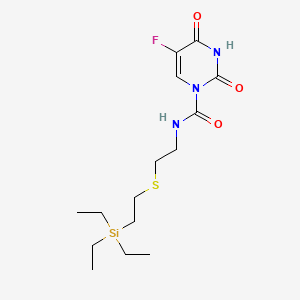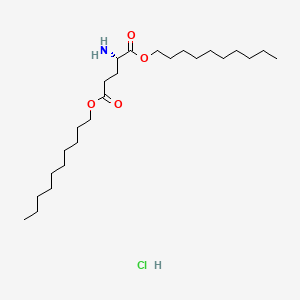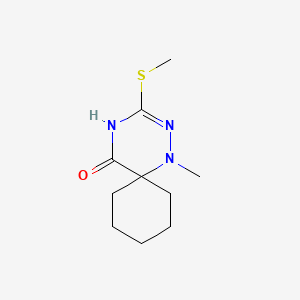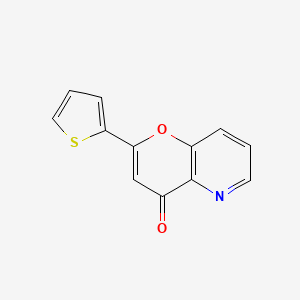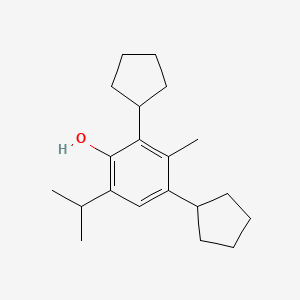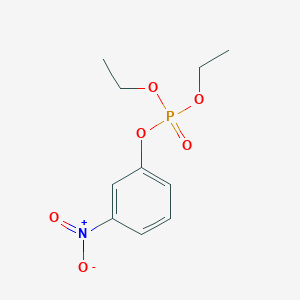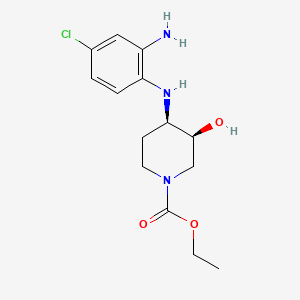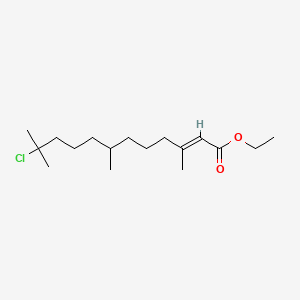
Ethyl 11-chloro-3,7,11-trimethyl-2-dodecenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 11-chloro-3,7,11-trimethyl-2-dodecenoate is an organic compound with the molecular formula C17H31ClO2. It consists of 31 hydrogen atoms, 17 carbon atoms, 2 oxygen atoms, and 1 chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 11-chloro-3,7,11-trimethyl-2-dodecenoate typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of 11-chloro-3,7,11-trimethyl-2-dodecenal with ethyl alcohol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 11-chloro-3,7,11-trimethyl-2-dodecenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Ethyl 11-chloro-3,7,11-trimethyl-2-dodecenoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic properties and applications in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 11-chloro-3,7,11-trimethyl-2-dodecenoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 11-chloro-3,7,11-trimethyl-2-dodecenoate: Similar in structure but may differ in specific functional groups or chain length.
Ethyl 11-chloro-3,7,11-trimethyl-2-dodecanoate: A saturated analog with different reactivity.
Ethyl 11-chloro-3,7,11-trimethyl-2-dodecynate: An alkyne analog with distinct chemical properties.
Propriétés
Numéro CAS |
25001-79-0 |
|---|---|
Formule moléculaire |
C17H31ClO2 |
Poids moléculaire |
302.9 g/mol |
Nom IUPAC |
ethyl (E)-11-chloro-3,7,11-trimethyldodec-2-enoate |
InChI |
InChI=1S/C17H31ClO2/c1-6-20-16(19)13-15(3)10-7-9-14(2)11-8-12-17(4,5)18/h13-14H,6-12H2,1-5H3/b15-13+ |
Clé InChI |
FEJOHSNCEMCYCZ-FYWRMAATSA-N |
SMILES isomérique |
CCOC(=O)/C=C(\C)/CCCC(C)CCCC(C)(C)Cl |
SMILES canonique |
CCOC(=O)C=C(C)CCCC(C)CCCC(C)(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


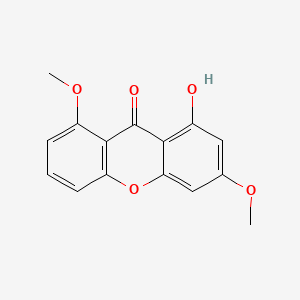
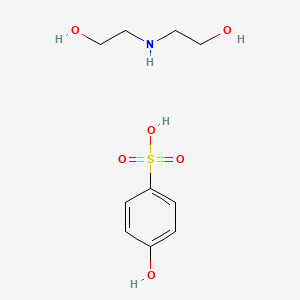
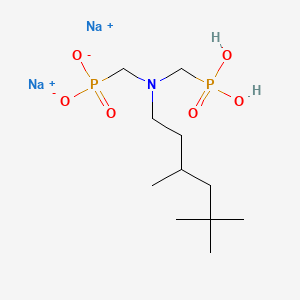
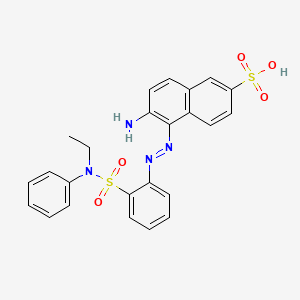
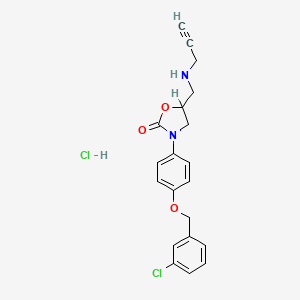
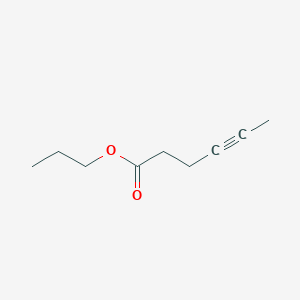
![N-[(1-benzylpyrrolidin-2-yl)methyl]-4-methoxy-2-methylpyrimidine-5-carboxamide;(Z)-but-2-enedioic acid](/img/structure/B12692909.png)
